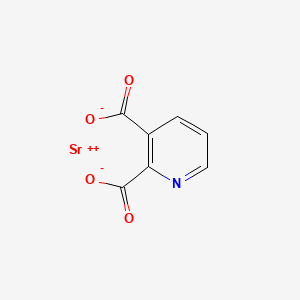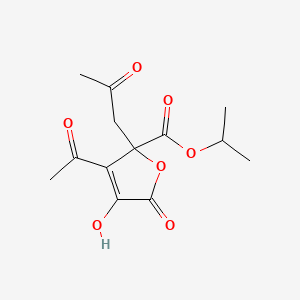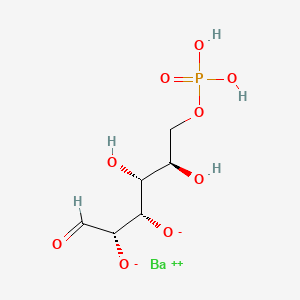
barium(2+);(2S,3R,4S,5R)-4,5-dihydroxy-1-oxo-6-phosphonooxyhexane-2,3-diolate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Barium(2+);(2S,3R,4S,5R)-4,5-dihydroxy-1-oxo-6-phosphonooxyhexane-2,3-diolate is a complex chemical compound that features a barium ion coordinated with a hexane derivative. This compound is notable for its unique structure, which includes multiple hydroxyl groups and a phosphonooxy group, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of barium(2+);(2S,3R,4S,5R)-4,5-dihydroxy-1-oxo-6-phosphonooxyhexane-2,3-diolate typically involves the reaction of barium salts with the corresponding hexane derivative under controlled conditions. The reaction is usually carried out in an aqueous medium, with careful control of pH and temperature to ensure the proper formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar methods as in laboratory synthesis but optimized for efficiency and yield. This includes the use of high-purity reagents, automated reaction systems, and stringent quality control measures to ensure consistency and purity of the final product.
化学反応の分析
Types of Reactions
Barium(2+);(2S,3R,4S,5R)-4,5-dihydroxy-1-oxo-6-phosphonooxyhexane-2,3-diolate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form simpler alcohol derivatives.
Substitution: The phosphonooxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction may produce alcohol derivatives.
科学的研究の応用
Barium(2+);(2S,3R,4S,5R)-4,5-dihydroxy-1-oxo-6-phosphonooxyhexane-2,3-diolate has several scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic applications, including as a drug delivery agent.
Industry: Utilized in the production of specialized materials and as a catalyst in certain industrial processes.
作用機序
The mechanism of action of barium(2+);(2S,3R,4S,5R)-4,5-dihydroxy-1-oxo-6-phosphonooxyhexane-2,3-diolate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biochemical effects. The exact pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Similar compounds include other barium-coordinated hexane derivatives and phosphonooxy-containing molecules. Examples include:
- Barium(2+);(2S,3R,4S,5R)-3,4,5-trihydroxy-6-oxo-2-piperidinecarboxylic acid
- Barium(2+);(2R,3S,4S,5R,6S)-2-[[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-(3,4,5-trimethoxyphenoxy)oxane-3,4,5-triol
Uniqueness
What sets barium(2+);(2S,3R,4S,5R)-4,5-dihydroxy-1-oxo-6-phosphonooxyhexane-2,3-diolate apart is its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
94030-87-2 |
|---|---|
分子式 |
C6H11BaO9P |
分子量 |
395.45 g/mol |
IUPAC名 |
barium(2+);(2S,3R,4S,5R)-4,5-dihydroxy-1-oxo-6-phosphonooxyhexane-2,3-diolate |
InChI |
InChI=1S/C6H11O9P.Ba/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;/h1,3-6,9,11H,2H2,(H2,12,13,14);/q-2;+2/t3-,4-,5-,6-;/m1./s1 |
InChIキー |
RUZKDQNPJKXWDC-MVNLRXSJSA-N |
異性体SMILES |
C([C@H]([C@H]([C@@H]([C@@H](C=O)[O-])[O-])O)O)OP(=O)(O)O.[Ba+2] |
正規SMILES |
C(C(C(C(C(C=O)[O-])[O-])O)O)OP(=O)(O)O.[Ba+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


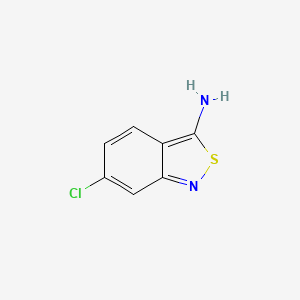


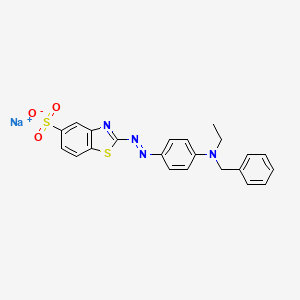
![2-[[(1,2-Benzisothiazol-3-yloxy)methyl]cyclohexylamino]ethanol](/img/structure/B12680603.png)

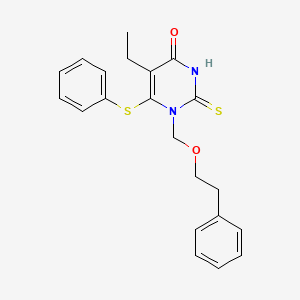
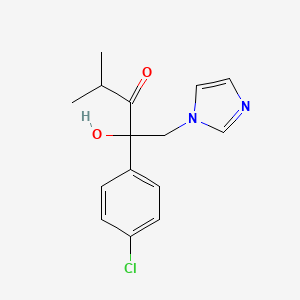

![N2-[2-[[2-(Dodecylamino)ethyl]amino]ethyl]-L-asparagine](/img/structure/B12680622.png)
![2,2'-(2-Methylpropylidene)bis[4,6-diisopropylphenol]](/img/structure/B12680630.png)
